2-(2-Fluorophenoxy)acetohydrazide
Overview
Description
The compound "2-(2-Fluorophenoxy)acetohydrazide" is a chemical entity that has been explored in various research contexts due to its potential applications in fields such as medicinal chemistry and material science. While the provided papers do not directly discuss "2-(2-Fluorophenoxy)acetohydrazide," they do provide insights into related compounds and their synthesis, structure, and properties, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds, such as 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide analogues, involves the use of starting materials like substituted phenols and involves characterization techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy . Similarly, the synthesis of 2-(4-fluorophenoxy) acetic acid, which shares a structural similarity with the target compound, was achieved by refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone . These methods provide a foundation for the synthesis of "2-(2-Fluorophenoxy)acetohydrazide," suggesting that a similar approach could be employed.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For instance, the crystal structure of 2-(4-fluorophenoxy) acetic acid was determined using X-ray crystallography, revealing its crystallization in the monoclinic system . Additionally, the structure of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide was confirmed through X-ray diffraction, which provided detailed information about its crystal system and space group . These studies indicate the importance of crystallography in understanding the molecular structure of acetohydrazide derivatives.
Chemical Reactions Analysis
The chemical reactivity and interactions of similar compounds have been studied to some extent. For example, the antileishmanial activity of 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide analogues was evaluated in vitro, demonstrating the potential biological reactivity of these compounds . The intermolecular interactions in the crystal of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide were also analyzed, highlighting the role of hydrogen bonding in stabilizing the compound . These findings suggest that "2-(2-Fluorophenoxy)acetohydrazide" may also exhibit specific chemical reactivity and interactions that could be relevant for its applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various analytical techniques. The crystal data for 2-(4-fluorophenoxy) acetic acid, including its density and molecular volume, were obtained, and its intermolecular interactions were studied using Hirshfeld surface analysis . The fluorescent derivatives of 2-methyl-3-oxo-4-phenyl-2,3-dihydrofuran-2-yl acetate were found to have good stability in both acidic and basic solutions, which is an important consideration for the physical properties of such compounds . These studies provide insights into the stability and intermolecular interactions that could be expected for "2-(2-Fluorophenoxy)acetohydrazide."
Scientific Research Applications
Nonlinear Optical Properties
2-(2-Fluorophenoxy)acetohydrazide and its derivatives have been explored for their nonlinear optical properties. Naseema et al. (2010) synthesized several hydrazones including 2-(4-methylphenoxy)acetohydrazide derivatives and studied their nonlinear optical properties using single beam z-scan technique. They found these compounds showed significant two-photon absorption and exhibited potential for optical device applications like optical limiters and switches (Naseema et al., 2010).
Antimicrobial and Antifungal Activities
Another important application of 2-(2-Fluorophenoxy)acetohydrazide is in the domain of antimicrobial and antifungal activities. Fuloria et al. (2009) synthesized novel imines and thiazolidinones from 2-(4-Chloro-3-methylphenoxy)acetohydrazide and evaluated them for antibacterial and antifungal activities. They found that these compounds exhibited significant antimicrobial properties (Fuloria et al., 2009).
Anticonvulsant Screening
Shaharyar et al. (2016) explored the pharmacological aspect of 2-(2-Fluorophenoxy)acetohydrazide derivatives. They synthesized benzimidazole derivatives starting from o-phenylenediamine and phenoxyacetic acid, which included 2-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide. These compounds were then tested for in vivo anticonvulsant activities, showing promising results in both the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens (Shaharyar et al., 2016).
Crystal Structure and Stability
The crystal structure and stability of 2-(2-Fluorophenoxy)acetohydrazide derivatives have also been a subject of study. Prabhuswamy et al. (2021) synthesized 2-(4-fluorophenoxy) acetic acid, studying its crystal structure, Hirshfeld surface analysis, and DFT studies. This research provided insights into the molecular stability and reactivity of such compounds (Prabhuswamy et al., 2021).
properties
IUPAC Name |
2-(2-fluorophenoxy)acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c9-6-3-1-2-4-7(6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXWVVVBLMYXNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30364243 | |
Record name | 2-(2-fluorophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Fluorophenoxy)acetohydrazide | |
CAS RN |
380426-61-9 | |
Record name | 2-(2-fluorophenoxy)acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30364243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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